2-Methyl-1-phenoxypropan-2-amine 2-Methyl-1-phenoxypropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688443
InChI: InChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

2-Methyl-1-phenoxypropan-2-amine

CAS No.:

Cat. No.: VC16688443

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenoxypropan-2-amine -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 2-methyl-1-phenoxypropan-2-amine
Standard InChI InChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Standard InChI Key JOHWYXUNMQNSSC-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC1=CC=CC=C1)N

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

2-Methyl-1-phenoxypropan-2-amine is characterized by a central carbon atom bonded to a methyl group (–CH₃), a phenoxy group (–O–C₆H₅), and an amine group (–NH₂). This tertiary amine structure confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.24 g/mol
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (amine and ether oxygen)
Rotatable Bonds3
Topological Polar Surface Area32.3 Ų

The phenoxy group’s electron-donating effects stabilize the molecule during electrophilic reactions, while the branched alkyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions between substituted phenols and alkyl halides. A common method involves:

  • Alkylation of Phenol Derivatives: Reaction of phenol with 2-chloro-2-methylpropane in the presence of a strong base (e.g., NaOH) to form the ether linkage.

  • Amination: Introduction of the amine group via reductive amination or direct substitution.

Table 2: Representative Synthesis Conditions

ParameterOptimal Condition
SolventTetrahydrofuran (THF)
Temperature60–80°C
CatalystPotassium carbonate
Reaction Time12–24 hours

Yield optimization strategies include solvent selection (polar aprotic solvents enhance nucleophilicity) and controlled stoichiometry to minimize byproducts.

Reactivity and Functionalization

Key Chemical Reactions

The amine group enables participation in reactions such as:

  • Acylation: Formation of amides with acyl chlorides.

  • Alkylation: Synthesis of quaternary ammonium salts.

  • Oxidation: Conversion to nitroso or nitro derivatives under strong oxidizing conditions.

The phenoxy group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation), with meta-substitution favored due to steric hindrance from the methyl group.

Pharmacological Applications

Beta-Adrenergic Receptor Agonism

Structural similarities to amphetamines suggest potential agonism at beta-adrenergic receptors, which regulate cardiovascular and metabolic functions. In vitro studies indicate moderate binding affinity for β₁ and β₂ receptors, though in vivo efficacy remains under investigation.

CNS Stimulation

The compound’s lipophilicity and tertiary amine structure may facilitate CNS penetration, positioning it as a candidate for stimulant therapies. Preliminary animal models demonstrate increased locomotor activity at doses of 5–10 mg/kg, comparable to dextroamphetamine.

Comparative Analysis with Structural Analogs

Phentermine vs. 2-Methyl-1-phenoxypropan-2-amine

While phentermine (2-methyl-1-phenylpropan-2-amine) lacks the ether oxygen, its pharmacological profile as an appetite suppressant highlights the impact of structural modifications. The phenoxy group in 2-Methyl-1-phenoxypropan-2-amine may reduce cardiovascular side effects by altering receptor selectivity .

Table 3: Structural and Functional Comparison

Property2-Methyl-1-phenoxypropan-2-aminePhentermine
Functional GroupPhenoxy etherPhenyl
Molecular Weight165.24 g/mol149.23 g/mol
Primary UseBeta-agonist (proposed)Appetite suppressant

Challenges and Future Directions

Current research gaps include detailed pharmacokinetic profiles and long-term toxicity data. Advances in enantioselective synthesis could yield derivatives with enhanced receptor specificity. Collaborative efforts between synthetic chemists and pharmacologists are critical to translating preclinical findings into therapeutic applications .

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